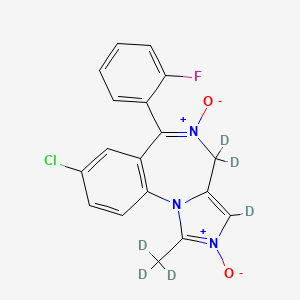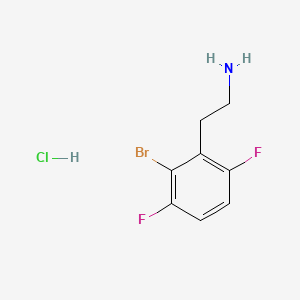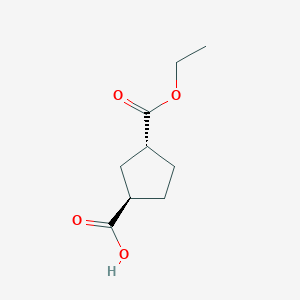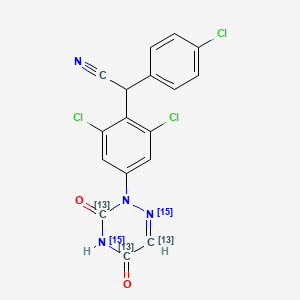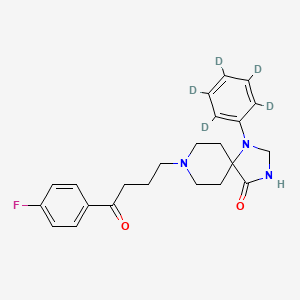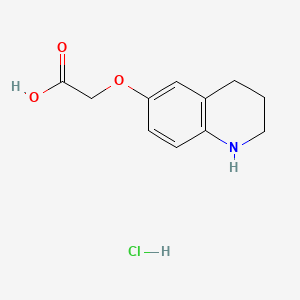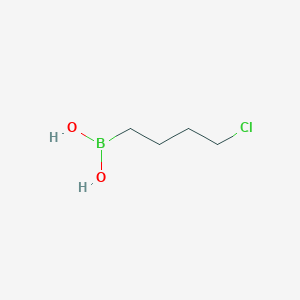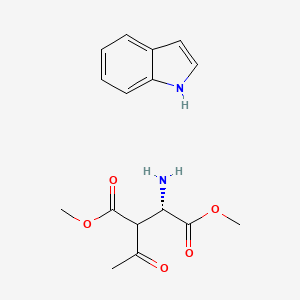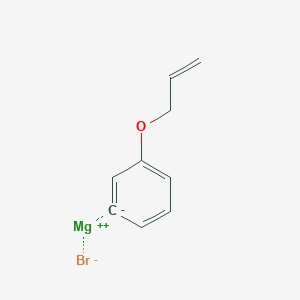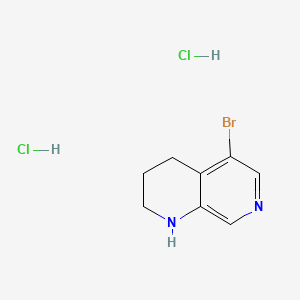
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H9BrN2·2HCl It is a derivative of naphthyridine, a bicyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride typically involves the bromination of 1,2,3,4-tetrahydro-1,7-naphthyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including cyclization reactions and nucleophilic substitution reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted naphthyridines .
Applications De Recherche Scientifique
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is unique due to its specific bromination pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H11BrCl2N2 |
|---|---|
Poids moléculaire |
285.99 g/mol |
Nom IUPAC |
5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-4-10-5-8-6(7)2-1-3-11-8;;/h4-5,11H,1-3H2;2*1H |
Clé InChI |
YLYACJSCCPTWHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=NC=C2NC1)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)
